molecular formula C9H7NO3S B2398246 2-(Furan-2-yl)-5-methyl-1,3-thiazole-4-carboxylic acid CAS No. 115311-46-1

2-(Furan-2-yl)-5-methyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B2398246
CAS No.: 115311-46-1
M. Wt: 209.22
InChI Key: YMBJXVRGYQUGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-2-yl)-5-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a furan ring fused with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity.

Scientific Research Applications

2-(Furan-2-yl)-5-methyl-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Safety and Hazards

Like all chemicals, furan and thiazole compounds should be handled with care to avoid potential hazards .

Future Directions

The use of furan and thiazole compounds in the synthesis of pharmaceuticals, dyes, or polymeric materials is an active area of research . As our understanding of these compounds continues to grow, they are likely to find new applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5-methyl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-furylamine with α-bromoacetylacetone, followed by cyclization with thiourea. The reaction conditions often involve refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-5-methyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions to form dihydrothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium on carbon catalyst is typically used for reduction reactions.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)-1,3-thiazole-4-carboxylic acid: Lacks the methyl group at the 5-position, which can affect its reactivity and biological activity.

    5-Methyl-1,3-thiazole-4-carboxylic acid: Lacks the furan ring, resulting in different chemical properties and applications.

    2-(Furan-2-yl)-5-methyl-1,3-thiazole: Lacks the carboxylic acid group, which can significantly alter its solubility and reactivity.

Uniqueness

2-(Furan-2-yl)-5-methyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the furan and thiazole rings, as well as the carboxylic acid group. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activities.

Properties

IUPAC Name

2-(furan-2-yl)-5-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-5-7(9(11)12)10-8(14-5)6-3-2-4-13-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBJXVRGYQUGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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